molecular formula C23H30N2O B4438237 1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide

1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide

Cat. No. B4438237
M. Wt: 350.5 g/mol
InChI Key: GJBOOKGVVIROFS-UHFFFAOYSA-N
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Description

1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been studied for its potential therapeutic applications in the field of neuroscience.

Scientific Research Applications

1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have an affinity for the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. 1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.

Mechanism of Action

1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This results in an increase in the levels of dopamine in the synaptic cleft, which leads to an increase in dopamine neurotransmission. The increased dopamine neurotransmission has been shown to have a positive effect on various neurological disorders.
Biochemical and Physiological Effects:
1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which leads to an increase in dopamine neurotransmission. This has been shown to have a positive effect on various neurological disorders. 1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide has also been shown to have an effect on the levels of other neurotransmitters such as norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide has advantages and limitations for lab experiments. The advantages include its potential therapeutic applications in the field of neuroscience and its ability to increase dopamine neurotransmission. The limitations include the potential for side effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for research on 1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide. One direction is to study its potential therapeutic applications in the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail. Further research is also needed to fully understand the potential side effects of 1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide and to develop safer and more effective compounds for therapeutic use.
Conclusion:
In conclusion, 1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide is a synthetic compound that has potential therapeutic applications in the field of neuroscience. It acts as a dopamine reuptake inhibitor and has been shown to have an effect on various neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects. The future directions for research on 1-benzyl-N-[3-(3-methylphenyl)propyl]-4-piperidinecarboxamide include studying its therapeutic applications, mechanism of action, and potential side effects.

properties

IUPAC Name

1-benzyl-N-[3-(3-methylphenyl)propyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-19-7-5-10-20(17-19)11-6-14-24-23(26)22-12-15-25(16-13-22)18-21-8-3-2-4-9-21/h2-5,7-10,17,22H,6,11-16,18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBOOKGVVIROFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCNC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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